molecular formula C17H19NO B14667318 2-(alpha-Amino-p-methylbenzyl)-1-indanol CAS No. 36228-77-0

2-(alpha-Amino-p-methylbenzyl)-1-indanol

Cat. No.: B14667318
CAS No.: 36228-77-0
M. Wt: 253.34 g/mol
InChI Key: JOCHGAQKGHBVBS-UHFFFAOYSA-N
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Description

2-(alpha-Amino-p-methylbenzyl)-1-indanol is an organic compound that features both an indanol and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(alpha-Amino-p-methylbenzyl)-1-indanol typically involves the following steps:

    Starting Materials: The synthesis might start with commercially available indanone and p-methylbenzylamine.

    Reaction Conditions: The reaction conditions could include the use of a reducing agent like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.

    Purification: The product can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(alpha-Amino-p-methylbenzyl)-1-indanol can undergo various types of chemical reactions:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to remove the amino group under strong reducing conditions.

    Substitution: The amino group can participate in substitution reactions, such as forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the fully reduced hydrocarbon.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-(alpha-Amino-p-methylbenzyl)-1-indanol may have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(alpha-Amino-p-methylbenzyl)-1-indanol would depend on its specific interactions with biological targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(alpha-Amino-p-methylbenzyl)-1-tetralol: Similar structure but with a tetralol ring instead of indanol.

    2-(alpha-Amino-p-methylbenzyl)-1-naphthol: Similar structure but with a naphthol ring.

Uniqueness

2-(alpha-Amino-p-methylbenzyl)-1-indanol is unique due to its specific combination of functional groups and ring structure, which may confer unique biological activities or chemical reactivity.

Properties

CAS No.

36228-77-0

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-[amino-(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C17H19NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15-17,19H,10,18H2,1H3

InChI Key

JOCHGAQKGHBVBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CC3=CC=CC=C3C2O)N

Origin of Product

United States

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